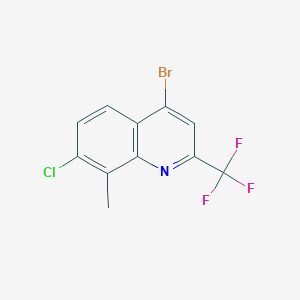

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClF3N/c1-5-8(13)3-2-6-7(12)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJBMSDNICSYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674813 | |

| Record name | 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-67-2 | |

| Record name | 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-5-bromo-4-chloro-3-methylbenzoic acid, the compound can be synthesized through a series of reactions including halogenation, methylation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at positions 4 and 7 undergo nucleophilic substitution under varying conditions:

Key findings:

-

Bromine exhibits higher reactivity than chlorine in cross-coupling reactions due to its lower bond dissociation energy.

-

Steric hindrance from the methyl group at position 8 slows substitution at adjacent positions.

Coupling Reactions

This compound participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under microwave-assisted conditions:

Stille Coupling

Reaction with tributyl(vinyl)tin:

Oxidation and Reduction

The quinoline core and substituents undergo redox transformations:

Mechanistic Insights

-

Suzuki Coupling Mechanism : Proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

-

N-Oxidation : The trifluoromethyl group electron-withdrawing effect increases the electrophilicity of the nitrogen, facilitating oxidation .

Comparative Reactivity

The trifluoromethyl group enhances stability against metabolic degradation but reduces electron density at the quinoline ring, affecting reaction rates:

| Derivative | Reaction Rate (Suzuki Coupling) | Metabolic Stability |

|---|---|---|

| 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | Moderate | High |

| 4-Bromo-7-chloro-2-methylquinoline | Fast | Low |

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity

- 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline has been studied for its potential anticancer properties. Research indicates that it exhibits activity against various cancer cell lines, making it a candidate for further development as an antitumor agent .

- Case Study : In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer types, suggesting its mechanism may involve interference with cell cycle progression or apoptosis pathways.

- Antimicrobial Properties

Materials Science

-

Organic Light Emitting Diodes (OLEDs)

- Due to its unique electronic properties, this compound is being explored for applications in OLED technology. Its structural features may enhance the efficiency and stability of organic light-emitting materials .

- Research Findings : Preliminary studies indicate that incorporating this compound into OLED formulations can improve luminescence efficiency compared to traditional materials.

- Semiconductor Applications

Agricultural Research

- Pesticide Development

- Research is underway to evaluate the potential use of this compound as a pesticide or herbicide. Its biological activity could provide a basis for developing new agrochemicals aimed at pest control .

- Field Trials : Initial trials have shown promise in controlling certain pest populations while minimizing impact on beneficial insects.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline involves its interaction with various molecular targets. The presence of halogen and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

- CAS Number : 1072944-67-2

- Molecular Formula : C₁₁H₆BrClF₃N

- Molecular Weight : ~352.53 g/mol

- Appearance : Typically supplied as a solid (exact physical state unspecified) .

- Applications : Primarily used as a pharmaceutical intermediate, indicating its role in synthesizing bioactive molecules .

- Storage : Requires sealed refrigeration to maintain stability .

This compound features a quinoline backbone substituted with bromo (position 4), chloro (position 7), methyl (position 8), and trifluoromethyl (position 2) groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromo and chloro substituents influence electronic properties and reactivity .

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions and molecular weights of analogous quinoline derivatives:

Key Observations :

- Substituent Position : The target compound’s bromo group at C4 and methyl at C8 distinguish it from analogs with bromo at C6 or C8 .

- Electronic Effects : Trifluoromethyl at C2 (electron-withdrawing) alters electron density compared to analogs with CF₃ at C5 or C6 .

- Steric Effects: The methyl group at C8 introduces steric hindrance absent in non-methylated analogs .

Reactivity Trends :

Comparison :

Commercial Availability and Pricing

- Target Compound : Available in small quantities (e.g., 1g packs) with 95%+ purity, priced as a specialty intermediate .

- Analogous Compounds: 4-Chloro-6-(trifluoromethyl)quinoline: Sold at ~JPY 30,000/5g, reflecting higher commercial demand . 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline: Limited suppliers, indicating niche applications .

Biological Activity

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes bromine, chlorine, and trifluoromethyl substituents. This combination of halogens and functional groups contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development.

- Molecular Formula : C₁₁H₆BrClF₃N

- Molecular Weight : 324.52 g/mol

- Structural Features : The compound has a bicyclic structure with a fused benzene and pyridine ring, which is typical of quinolines. The presence of halogen atoms enhances its lipophilicity and potential interactions with biological targets.

Biological Activities

This compound has been investigated for various biological activities, notably:

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

- Case Study : In vitro studies have demonstrated that this compound shows potent activity against leukemia and colorectal cancer cells, leading to apoptosis and cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential:

- Mechanism of Action : Its halogenated structure is believed to enhance binding affinity to microbial targets, potentially inhibiting their growth. This property makes it a candidate for further investigation as an antimicrobial agent .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other quinoline derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Chloroquinoline | Chlorine at position 7 | Antimicrobial activity |

| 6-Bromoquinoline | Bromine at position 6 | Potential antitumor activity |

| 5-Trifluoromethylquinoline | Trifluoromethyl at position 5 | Enhanced lipophilicity |

| This compound | Bromine, chlorine, trifluoromethyl groups | Broad spectrum of biological activities |

The specific combination of bromine, chlorine, and trifluoromethyl groups in this compound may enhance its biological activity compared to others in the quinoline class .

The mechanism by which this compound exerts its biological effects involves several potential pathways:

- Enzyme Inhibition : The presence of halogen substituents can increase the compound's affinity for various enzymes or receptors, potentially inhibiting their activity.

- Cell Cycle Modulation : In cancer cells, it has been shown to induce apoptosis and disrupt normal cell cycle progression .

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens .

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of quinoline derivatives like this compound through structural modifications. For instance:

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline and its derivatives?

Synthetic routes often involve condensation reactions, halogenation, and functional group modifications. For example:

- Halogenation : Bromine or chlorine substituents can be introduced via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Derivatives with trifluoromethyl groups may utilize trifluoroacetimidoyl chlorides as precursors .

- Condensation : Reactions with 1-phthalimido-bromo-alkane yield intermediates for subsequent derivatization (e.g., hydrazine hydrate treatment to generate aminoalkyl-substituted quinolines) .

- Acylation : Chloroacetyl chloride or acetyl chloride can produce O- or N-acylation products, critical for diversifying pharmacophores .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR and FT-IR : For identifying functional groups (e.g., trifluoromethyl, bromo) and verifying substitution patterns .

- X-ray crystallography : SHELX and ORTEP-III are widely used for resolving crystal structures and confirming stereochemistry .

- Mass spectrometry : To validate molecular weight and fragmentation patterns, especially for halogenated derivatives .

- DFT-based computational modeling : Predicts Mulliken charge distributions and reactive sites for pharmacodynamic analysis .

Q. What preliminary biological activities have been reported for similar quinoline derivatives?

- Antitumor activity : Derivatives like 6-methoxy-4-trifluoromethyl-quinolin-2-amine inhibit tumor cell proliferation, suggesting potential for structure-activity optimization .

- Enzyme interactions : Quinoline derivatives act as substrates for enzymes like Comamonas testosteroni oxidoreductases, relevant in biodegradation studies .

- DNA adduct formation : Halogenated quinolines (e.g., PhIP analogs) may form DNA adducts, necessitating toxicity assessments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Systematically modify bromo, chloro, and trifluoromethyl groups to assess their impact on binding affinity. For example:

- Biological screening : Use in vitro assays (e.g., cytotoxicity, enzyme inhibition) to prioritize derivatives. highlights parallel synthesis for high-throughput screening .

- Crystallographic validation : Co-crystallize active derivatives with target proteins (e.g., kinases) to identify key binding motifs .

Q. What computational methods predict the pharmacodynamic properties of quinoline derivatives?

- Density Functional Theory (DFT) : Calculate Mulliken charges to identify nucleophilic/electrophilic sites. For example, bromine and trifluoromethyl groups influence charge distribution at the quinoline core .

- Molecular docking : Simulate interactions with biological targets (e.g., γ-secretase) to prioritize derivatives for synthesis .

- QSAR modeling : Correlate substituent properties (e.g., Hammett constants) with bioactivity data to guide rational design .

Q. How can crystallographic data resolve structural ambiguities in quinoline derivatives?

- SHELX refinement : Resolve disorder in halogen or methyl groups by refining occupancy parameters against high-resolution data .

- ORTEP visualization : Generate thermal ellipsoid plots to assess bond-length anomalies and confirm stereochemistry .

- π-π stacking analysis : Identify intermolecular interactions (e.g., centroid distances <4 Å) that stabilize crystal packing, as seen in 8-bromo-2-methylquinoline .

Q. What experimental strategies address low solubility or stability during biological assays?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility, as demonstrated in acylated quinoline derivatives .

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability without inducing cellular toxicity .

- Lyophilization : Prepare stable amorphous solid dispersions for in vivo studies, particularly for hygroscopic derivatives .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Metabolite profiling : Identify active metabolites via LC-MS to explain discrepancies. For example, N-acetylated derivatives may exhibit altered permeability .

- Pharmacokinetic modeling : Measure plasma protein binding and tissue distribution to account for bioavailability differences .

- Dose optimization : Adjust dosing regimens based on allometric scaling from rodent models to humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.